![molecular formula C22H17ClN2O3S B2892320 1-[2-(4-氯苯基)-2-氧代乙基]-5,6-二甲基-3-苯基噻吩[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 899929-08-9](/img/no-structure.png)
1-[2-(4-氯苯基)-2-氧代乙基]-5,6-二甲基-3-苯基噻吩[2,3-d]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H17ClN2O3S and its molecular weight is 424.9. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pesticidal Applications
This compound shows promise in the development of new pesticides. Its structure, which includes a thieno[2,3-d]pyrimidine-2,4-dione moiety, could be effective in larvicidal and fungicidal activities. The presence of the chlorophenyl group may enhance its binding affinity to target enzymes in pests, potentially leading to high-efficiency pesticides with low toxicity and residue .
Anticancer Research
The thieno[2,3-d]pyrimidine scaffold is often explored for its anticancer properties. Derivatives of this compound could be synthesized and tested against various cancer cell lines, such as breast and colorectal cancer cells, to evaluate their cytotoxic activities. This could lead to the development of novel chemotherapy agents .
Antimicrobial Activities
Compounds with a 1,2,4-triazole nucleus have shown good antimicrobial activities. By incorporating this structure, derivatives of the compound could be potent antimicrobial agents, potentially useful in treating bacterial infections .
Material Science Applications
In material science, the compound’s derivatives could be used to synthesize new heterocyclic systems with potential applications in creating novel materials. These materials might possess unique properties such as high thermal stability or specific electronic characteristics, useful in various industrial applications .
Environmental Science Impact
The compound’s derivatives could be studied for their environmental impact, particularly in the context of biodegradation. The introduction of amide structures may be beneficial for the biodegradation of pesticides, reducing environmental pollution and enhancing ecological safety .
Tyrosinase Inhibition
Specific substitutions on the compound’s structure could significantly impact its inhibitory potency against tyrosinase, an enzyme responsible for melanin production. This application is particularly relevant in the cosmetic industry for the development of skin-lightening products and the treatment of hyperpigmentation disorders .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-aminothiophene-3-carboxylic acid with 4-chlorobenzoyl chloride to form 2-(4-chlorophenyl)-2-oxoethylthiophene-3-carboxylic acid. This intermediate is then reacted with 5,6-dimethyl-3-phenyluracil in the presence of a dehydrating agent to form the final product, 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "4-chlorobenzoyl chloride", "5,6-dimethyl-3-phenyluracil", "Dehydrating agent" ], "Reaction": [ "Step 1: 2-aminothiophene-3-carboxylic acid is reacted with thionyl chloride to form 2-chlorothiophene-3-carboxylic acid.", "Step 2: 2-chlorothiophene-3-carboxylic acid is then reacted with sodium hydride to form the corresponding thiol.", "Step 3: The thiol is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 2-(4-chlorophenyl)-2-oxoethylthiophene-3-carboxylic acid.", "Step 4: 2-(4-chlorophenyl)-2-oxoethylthiophene-3-carboxylic acid is then reacted with 5,6-dimethyl-3-phenyluracil in the presence of a dehydrating agent such as phosphorus oxychloride to form the final product, 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS 编号 |
899929-08-9 |
产品名称 |
1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
分子式 |
C22H17ClN2O3S |
分子量 |
424.9 |
IUPAC 名称 |
1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H17ClN2O3S/c1-13-14(2)29-21-19(13)20(27)25(17-6-4-3-5-7-17)22(28)24(21)12-18(26)15-8-10-16(23)11-9-15/h3-11H,12H2,1-2H3 |
InChI 键 |
IQMISMISEGOPCU-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2892237.png)
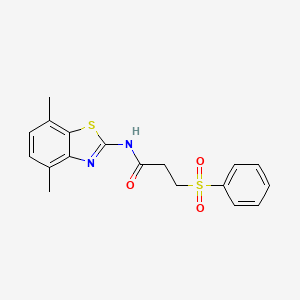
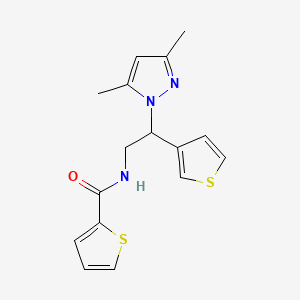
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2892245.png)
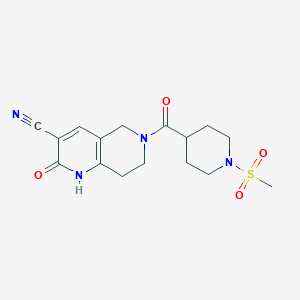
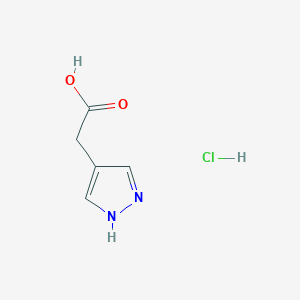
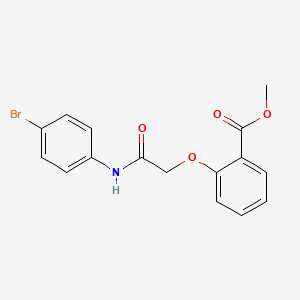

![2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide](/img/structure/B2892252.png)
![2-(pyridin-3-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2892253.png)
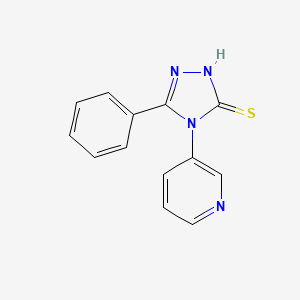
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2892258.png)
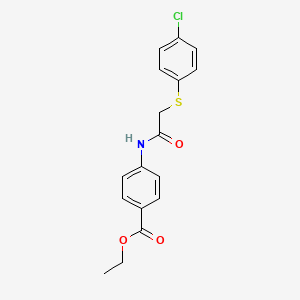
![5-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pentanenitrile](/img/structure/B2892260.png)